N-(3,5-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
CAS No.: 898344-33-7
Cat. No.: VC6896463
Molecular Formula: C28H26N2O5
Molecular Weight: 470.525
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898344-33-7 |
|---|---|
| Molecular Formula | C28H26N2O5 |
| Molecular Weight | 470.525 |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C28H26N2O5/c1-17-5-8-19(9-6-17)27(32)24-15-30(25-10-7-18(2)11-23(25)28(24)33)16-26(31)29-20-12-21(34-3)14-22(13-20)35-4/h5-15H,16H2,1-4H3,(H,29,31) |
| Standard InChI Key | CSFUGPOROZGWKB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Introduction
Synthesis and Preparation
The synthesis of quinoline derivatives often involves multi-step reactions, including condensation reactions and cyclization processes. For example, the preparation of similar compounds might start with the reaction of an aniline derivative with a suitable carbonyl compound, followed by cyclization to form the quinoline ring.
Biological Activities
Quinoline derivatives are known for their diverse biological activities:
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Anti-inflammatory Activity: Some quinoline compounds have been shown to inhibit enzymes involved in inflammation, such as COX-2.
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Antimicrobial Activity: These compounds can exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or interfering with essential enzymes.
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Anticancer Activity: Quinolines have been studied for their potential to inhibit cancer cell growth by interacting with DNA or disrupting cellular pathways.
Research Findings
While specific research findings on N-(3,5-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide are not available, studies on similar quinoline derivatives provide valuable insights into their potential applications:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Quinoline Derivatives | Anti-inflammatory | Inhibition of COX-2 enzyme |
| Quinoline Derivatives | Antimicrobial | Disruption of microbial cell membranes |
| Quinoline Derivatives | Anticancer | Interaction with DNA or disruption of cellular pathways |
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